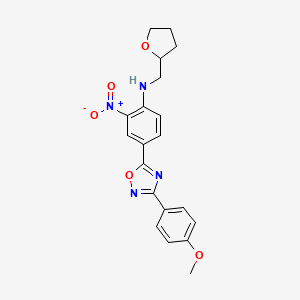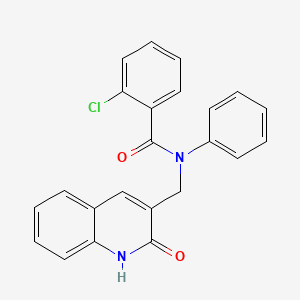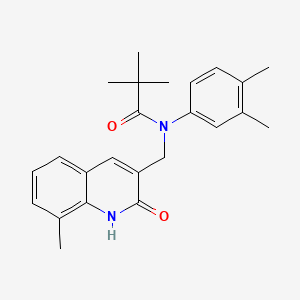
N,N-dimethyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, commonly known as DMTMX, is a chemical compound that has gained significant attention in scientific research over the years. This compound belongs to the family of oxadiazole derivatives and has been extensively studied for its potential applications in various fields, including medicine, material science, and electronics.
Mecanismo De Acción
The exact mechanism of action of DMTMX is not fully understood. However, it is known that DMTMX has a high affinity for certain receptors in the brain, which may be responsible for its potential therapeutic effects. DMTMX has been shown to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
DMTMX has been shown to have various biochemical and physiological effects in animal studies. It has been shown to have anxiolytic and antidepressant effects in rats, which may be due to its interaction with the dopamine and serotonin receptors. DMTMX has also been shown to have anticonvulsant effects in animal models, which may be due to its ability to modulate the activity of certain ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMTMX is its potential use as a building block for the synthesis of various organic materials. DMTMX has also been shown to have potential therapeutic effects in animal studies, which may make it a promising candidate for further research. However, the synthesis method for DMTMX is complex and requires careful handling of the reagents to ensure the purity of the final product. Additionally, the exact mechanism of action of DMTMX is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on DMTMX. One area of research is the potential use of DMTMX as a component of organic semiconductors. Another area of research is the potential therapeutic effects of DMTMX in the treatment of various neurological disorders, such as anxiety, depression, and epilepsy. Additionally, further studies are needed to understand the exact mechanism of action of DMTMX and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, DMTMX is a chemical compound that has gained significant attention in scientific research over the years. It has potential applications in various fields, including material science, electronics, and medicine. The synthesis method for DMTMX is complex, and the exact mechanism of action is not fully understood. However, DMTMX has been shown to have potential therapeutic effects in animal studies, which may make it a promising candidate for further research.
Métodos De Síntesis
DMTMX can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4,5-trimethoxybenzohydrazide with thionyl chloride, which results in the formation of 3,4,5-trimethoxyphenyl isothiocyanate. This intermediate product is then reacted with 2-nitro-N,N-dimethylaniline to form DMTMX. The synthesis method for DMTMX is complex and requires careful handling of the reagents to ensure the purity of the final product.
Aplicaciones Científicas De Investigación
DMTMX has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of DMTMX is in the field of material science, where it has been used as a building block for the synthesis of various organic materials. DMTMX has also been studied for its potential use in the field of electronics, where it has been used as a component of organic semiconductors.
Propiedades
IUPAC Name |
N,N-dimethyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6/c1-22(2)13-7-6-11(8-14(13)23(24)25)19-20-18(21-29-19)12-9-15(26-3)17(28-5)16(10-12)27-4/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGDAEHQLCSRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



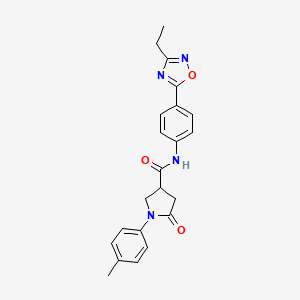
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)

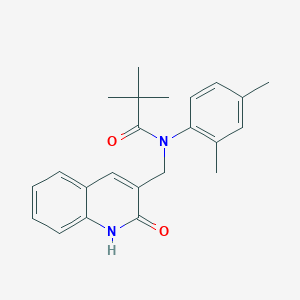

![4-methoxy-N-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7693851.png)
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)

